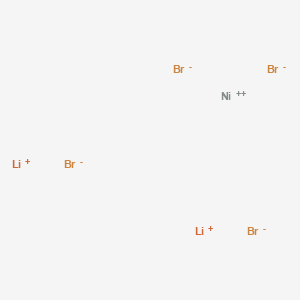
Dilithium;nickel(2+);tetrabromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium;nickel(2+);tetrabromide, also known as dilithium tetrabromonickelate(II), is a coordination compound containing a nickel ion surrounded by four bromide ions in a tetrahedral arrangement. The chemical formula for this compound is Li₂NiBr₄. It forms a dark blue solution in tetrahydrofuran and is known for its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilithium tetrabromonickelate(II) can be synthesized by reacting nickel bromide with lithium bromide in a suitable solvent such as water or methanol. The reaction typically involves mixing the two salts in the solvent, followed by the addition of a coordinating solvent like tetrahydrofuran to form the desired complex .
Industrial Production Methods
In an industrial setting, the production of dilithium tetrabromonickelate(II) involves the use of high-purity nickel bromide and lithium bromide. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure the formation of the desired product. The resulting solution is then purified and concentrated to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Dilithium tetrabromonickelate(II) undergoes various chemical reactions, including:
Substitution Reactions: One or more bromide ions can be replaced by other ligands such as triphenylphosphine, resulting in the formation of different nickel complexes.
Oxidation-Reduction Reactions: The nickel ion in the compound can participate in redox reactions, changing its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with dilithium tetrabromonickelate(II) include triphenylphosphine, bromobenzene, and various solvents like tetrahydrofuran and dichloroethane. Reaction conditions typically involve heating the reactants in a sealed tube at elevated temperatures .
Major Products
Major products formed from reactions with dilithium tetrabromonickelate(II) include various substituted nickel complexes, such as triphenylphosphinetribromonickelate and other tetrahedral nickelates .
Scientific Research Applications
Dilithium tetrabromonickelate(II) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of dilithium tetrabromonickelate(II) involves the coordination of the nickel ion with bromide ligands, which influences its electronic properties and reactivity. The compound can interact with various molecular targets, including organic substrates and other metal ions, through coordination and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dilithium tetrabromonickelate(II) include:
Tetrafluoronickelates: Nickel complexes with four fluoride ions.
Tetrachloronickelates: Nickel complexes with four chloride ions.
Tetraiodonickelates: Nickel complexes with four iodide ions.
Tetracyanonickelates: Nickel complexes with four cyanide ions.
Uniqueness
What sets dilithium tetrabromonickelate(II) apart from these similar compounds is its specific coordination environment and the unique electronic transitions it exhibits. The presence of bromide ligands results in distinct absorption bands in the visible and near-infrared regions, making it particularly useful in spectroscopic studies .
Properties
Molecular Formula |
Br4Li2Ni |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
dilithium;nickel(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Li.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChI Key |
AVJDNPHXGKKFIA-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].[Ni+2].[Br-].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















